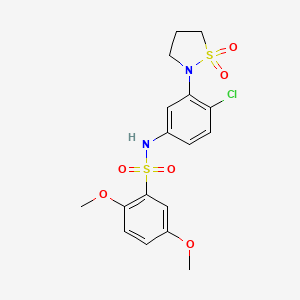

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide

Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a 1,1-dioxidoisothiazolidin-2-yl moiety and substituted aromatic rings. The compound integrates a sulfonamide group, a chloro-substituted phenyl ring, and a dimethoxybenzenesulfonyl moiety, conferring unique electronic and steric properties. Its synthesis typically involves multi-step reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and cyclization, as observed in structurally related sulfonamide derivatives .

Properties

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O6S2/c1-25-13-5-7-16(26-2)17(11-13)28(23,24)19-12-4-6-14(18)15(10-12)20-8-3-9-27(20,21)22/h4-7,10-11,19H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLLWRCKXQUNGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Chloro-substituted phenyl ring : Enhances reactivity and interaction with biological targets.

- Dioxidoisothiazolidin moiety : Known for diverse pharmacological activities.

- Dimethoxybenzene sulfonamide : Imparts additional properties relevant to medicinal applications.

The molecular formula for N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide is with a molecular weight of approximately 425.88 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Isothiazolidine Ring : The initial step involves the reaction of precursors with sulfur dioxide and nitrogen sources.

- Chlorination : The phenyl ring is chlorinated using agents such as thionyl chloride.

- Coupling with Dimethoxybenzenesulfonamide : This final step involves coupling the chlorinated intermediate with dimethoxybenzenesulfonamide in the presence of coupling agents.

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide exhibits significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.

- Anticancer Properties : Research indicates potential in inhibiting cancer cell proliferation through modulation of specific signaling pathways.

Table 1: Summary of Biological Activities

The mechanisms by which N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide exerts its biological effects include:

- Enzyme Interaction : The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.

- Investigation into Anticancer Effects :

-

Enzyme Inhibition Study :

- A study focused on the inhibition of specific enzymes involved in cancer metabolism showed promising results, indicating that this compound could serve as a lead for developing new anticancer drugs.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The absence of νC=O (1663–1682 cm⁻¹) in triazole-thione analogs [7–9] contrasts with the target compound’s sulfonamide νS=O (~1350 cm⁻¹) and νN-H (3150–3319 cm⁻¹) bands, reflecting divergent functional group interactions .

- However, the isothiazolidin-dioxide ring may reduce metabolic stability relative to triazole-based derivatives .

Pharmacological Potential

While direct bioactivity data for the target compound is scarce, insights can be extrapolated from analogs:

- Enzyme Inhibition : Triazole-thione derivatives [7–9] demonstrate inhibitory activity against carbonic anhydrase isoforms due to thione-mediated zinc coordination . The target compound’s sulfone group may lack this interaction, suggesting alternative mechanisms.

- Antimicrobial Activity : Halogenated sulfonamides (e.g., [10–15]) exhibit broad-spectrum antimicrobial effects, driven by halogen-enhanced membrane penetration. The target compound’s chloro and methoxy substituents may similarly enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.